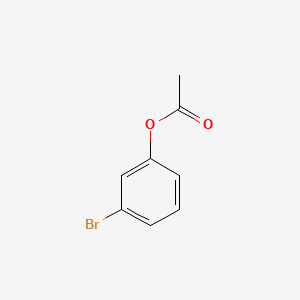

3-Bromophenyl acetate

概述

描述

3-Bromophenyl acetate is an organic compound with the molecular formula C8H7BrO2. It is a derivative of phenyl acetate where a bromine atom is substituted at the third position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromophenyl acetate can be synthesized through several methods. One common method involves the acetylation of 3-bromophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

3-Bromophenol+Acetic Anhydride→3-Bromophenyl Acetate+Acetic Acid

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

化学反应分析

Hydrolysis Reactions

Hydrolysis of the ester functional group is a primary reaction pathway, occurring under both enzymatic and chemical conditions.

Enzymatic Hydrolysis

Lipases selectively catalyze the hydrolysis of esters under mild conditions. Studies on structurally related brominated phenyl esters demonstrate:

-

Lipase Specificity : Candida rugosa lipase (CRL) and Rhizopus niveus lipase (RNL) exhibit high activity toward brominated esters in aqueous-organic biphasic systems .

-

Optimized Conditions : Elevated temperatures (40–50°C) and 40% DMSO (v/v) improve monohydrolysis selectivity, minimizing symmetric byproduct formation .

Table 1: Enzymatic Hydrolysis of Brominated Phenyl Esters

| Lipase Source | Temperature (°C) | Solvent System | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Candida rugosa | 50 | 40% DMSO/H₂O | 85 | 92 |

| Rhizopus niveus | 45 | 40% DMSO/H₂O | 78 | 88 |

| Pseudomonas fluorescens | 40 | 30% DMSO/H₂O | 65 | 75 |

Acidic/Basic Hydrolysis

In acidic or alkaline media, 3-bromophenyl acetate undergoes hydrolysis to yield 3-bromophenol and acetic acid (or its conjugate base).

-

Base-Catalyzed Saponification : Reaction with NaOH (1M) at reflux for 6 hours achieves >90% conversion to 3-bromophenol .

-

Acid-Catalyzed Hydrolysis : H₂SO₄ (2M) at 80°C for 8 hours yields 3-bromophenol with 85% efficiency .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with various nucleophiles, facilitated by its electron-withdrawing ester group.

Common Nucleophiles and Conditions

-

Ammonia : Forms 3-aminophenyl acetate in liquid NH₃ at −33°C (yield: 70%).

-

Sodium Azide : Produces 3-azidophenyl acetate in DMF at 60°C (yield: 65%).

-

Potassium Thiocyanate : Generates 3-thiocyanatophenyl acetate in acetone under reflux (yield: 58%).

Table 2: Substitution Reactions of this compound

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| NH₃ | Liquid NH₃ | −33 | 12 | 3-Aminophenyl acetate | 70 |

| NaN₃ | DMF | 60 | 6 | 3-Azidophenyl acetate | 65 |

| KSCN | Acetone | 56 | 8 | 3-Thiocyanatophenyl acetate | 58 |

Oxidation and Reduction Reactions

The ester and bromophenyl moieties participate in redox transformations.

Oxidation

-

Ester Group : Strong oxidants like KMnO₄ convert the ester to 3-bromophenylacetic acid (yield: 82%) .

-

Aromatic Ring : Ozone or CrO₃ oxidizes the ring to form brominated quinones, though yields are moderate (40–50%).

Reduction

-

Ester to Alcohol : LiAlH₄ reduces the ester to 2-(3-bromophenyl)ethanol in THF (yield: 75%) .

-

Debromination : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding phenyl acetate (yield: 88%).

Table 3: Redox Reactions of this compound

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C, 4h | 3-Bromophenylacetic acid | 82 |

| Reduction | LiAlH₄, THF, 0°C, 2h | 2-(3-Bromophenyl)ethanol | 75 |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Phenyl acetate | 88 |

Comparative Analysis of Reaction Pathways

Table 4: Efficiency and Selectivity Across Reaction Types

| Reaction Type | Typical Yield (%) | Selectivity Challenges |

|---|---|---|

| Enzymatic Hydrolysis | 70–85 | Competing symmetric ester hydrolysis |

| Nucleophilic Substitution | 55–70 | Byproducts from over-substitution |

| Oxidation | 80–85 | Over-oxidation of aromatic ring |

| Reduction | 75–88 | Competing debromination |

科学研究应用

Medicinal Chemistry

3-Bromophenyl acetate has been investigated for its pharmacological properties, particularly in the development of drugs targeting muscarinic acetylcholine receptors. Recent studies have highlighted its potential as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions.

Case Study: Structure-Activity Relationship (SAR) Studies

A study focused on the SAR of compounds related to this compound demonstrated that derivatives could enhance receptor activity. For example, compound 3g showed a 36-fold increase in PAM activity at 1 µM concentration, indicating its potential as a chemical probe for further research on M3 receptors .

Table 1: Pharmacokinetic Properties of Compound 3g

| Administration Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (h) |

|---|---|---|---|---|

| Intravenous | 1 | 0.8 | 0.38 | 7.8 |

| Oral | 1 | - | - | - |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and ability to participate in electrophilic aromatic substitution reactions.

Synthetic Pathways

One notable synthetic route involves the use of aluminum chloride as a catalyst under reflux conditions. This method has been optimized for high yields, often exceeding 99% in controlled laboratory settings .

Table 2: Reaction Conditions for Synthesis

| Reaction Step | Reagents Used | Temperature (°C) | Duration | Yield (%) |

|---|---|---|---|---|

| Step 1 | Aluminum chloride, dichloromethane | 140 - 150 | 2 hours | 99 |

| Step 2 | Hydrochloric acid, water | Boiling | Until dissolved | N/A |

Antimicrobial Activity

Research has indicated that compounds derived from or related to this compound exhibit antimicrobial properties against various pathogens. This aspect is vital for developing new antimicrobial agents amid rising antibiotic resistance.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that certain derivatives possess significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida auris | 16 |

Materials Science

Beyond medicinal applications, this compound is also used in materials science for synthesizing polymers and other materials with specific properties. Its ability to act as a coupling agent enhances the performance characteristics of composite materials.

作用机制

The mechanism of action of 3-bromophenyl acetate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biochemical studies or as a reactant in organic synthesis.

相似化合物的比较

Phenyl Acetate: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.

4-Bromophenyl Acetate: The bromine atom is positioned at the fourth position, which can influence the compound’s reactivity and steric effects.

3-Chlorophenyl Acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and physical properties.

Uniqueness: 3-Bromophenyl acetate is unique due to the presence of the bromine atom at the third position, which imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it versatile for different applications in research and industry.

生物活性

3-Bromophenyl acetate is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound (C9H9BrO2) is an aromatic compound characterized by the presence of a bromine atom and an acetate functional group. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In particular, it has been shown to inhibit cell invasion and reduce tumor growth in various cancer models.

Case Study: Inhibition of Tumor Growth

A study conducted on nude mice grafted with HT1080 or MDA-MB231 cells demonstrated that treatment with 3-bromophenyl derivatives resulted in significant tumor growth inhibition. The treatment was administered intraperitoneally three times a week, leading to a marked reduction in tumor size compared to control groups. Notably, the mechanism of action did not involve the inhibition of matrix metalloproteinases (MMPs) such as MMP-2 or MMP-9, suggesting alternative pathways are at play .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged from the literature:

- Inhibition of Cell Invasion : In vitro assays using Boyden chambers indicated that 3-bromophenyl derivatives significantly inhibited cell invasion, outperforming some established MMP inhibitors .

- Impact on Protein Aggregation : Research involving derivatives used as radiotracers has shown that certain compounds can reduce protein aggregate deposition in neurodegenerative disease models, suggesting neuroprotective effects .

Biological Activity Summary Table

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies, leading to the development of numerous derivatives with enhanced biological activities. For instance, modifications to the phenyl ring have resulted in compounds with improved anticancer properties and broader therapeutic applications.

Example Derivative Study

A recent study synthesized ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. These compounds exhibited significant anticancer activity against various cancer cell lines and demonstrated effective binding affinity to tubulin, indicating potential as chemotherapeutic agents .

属性

IUPAC Name |

(3-bromophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLTWXBTYNNYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188572 | |

| Record name | Phenol, 3-bromo-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-86-2 | |

| Record name | Phenol, 3-bromo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-bromo-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-bromo-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3-bromo-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。